Icmt-IN-9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28FNO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-5-4-6-8-17)11-13-24-18-9-10-20(25-3)19(23)15-18/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
PXRYUCCEFJZXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins, which include the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. The methylation of CaaX proteins by Icmt is the final step in a three-part process called prenylation, which facilitates their localization to the cell membrane, a prerequisite for their function. Given the frequent mutation and activation of Ras proteins in human cancers, Icmt has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of Icmt inhibitors in cancer cells, with a focus on the well-characterized small molecule inhibitor, cysmethynil.
Core Mechanism of Action of Icmt Inhibition
Inhibition of Icmt in cancer cells disrupts the proper functioning of numerous signaling proteins, leading to a multi-pronged anti-cancer effect. The primary mechanisms include the induction of autophagic cell death, cell cycle arrest, and impairment of mitochondrial metabolism.
Induction of Autophagic Cell Death
A key finding in the study of Icmt inhibitors is their ability to induce autophagic cell death in cancer cells.[1] Unlike apoptosis, which is a programmed form of cell death characterized by cell shrinkage and DNA fragmentation, autophagy is a catabolic process involving the degradation of cellular components within lysosomes. While autophagy can be a survival mechanism under cellular stress, excessive or prolonged autophagy can lead to cell death.
Treatment of cancer cells, such as PC3 prostate cancer cells, with the Icmt inhibitor cysmethynil has been shown to significantly enhance autophagy.[1] This is a novel mechanism for an anti-cancer agent and suggests that Icmt inhibition could be effective in tumors that are resistant to apoptosis-inducing therapies.
Cell Cycle Arrest at G1 Phase
In addition to inducing cell death, Icmt inhibitors also halt the proliferation of cancer cells by causing cell cycle arrest. Specifically, treatment with cysmethynil leads to an accumulation of cells in the G1 phase of the cell cycle.[1] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. The dual effects of inducing cell death and arresting the cell cycle strengthen the rationale for targeting Icmt in cancer therapy.[1]
Inhibition of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is often hyperactivated in cancer. Icmt inhibition has been shown to reduce mTOR signaling in cancer cells.[1] This reduction in mTOR activity provides a potential molecular mechanism for both the induction of autophagy and the G1 cell cycle arrest observed upon Icmt inhibitor treatment, as mTOR is a known inhibitor of autophagy and a promoter of cell cycle progression.
Impairment of Mitochondrial Respiration and Metabolism
Recent studies have unveiled another critical aspect of Icmt's role in cancer cells: the regulation of mitochondrial function.[2] Inhibition of Icmt has been found to reduce mitochondrial oxidative phosphorylation, the primary process by which cells generate ATP. Specifically, the function of mitochondrial complexes I, II, and III is compromised.[2]
This impairment of mitochondrial respiration leads to a decrease in cellular ATP levels and a depletion of key metabolites in the tricarboxylic acid (TCA) cycle.[2] The resulting energy crisis suppresses anabolic processes and cell growth, further contributing to the anti-proliferative effects of Icmt inhibition and also triggering autophagy.[2] The impact of Icmt inhibition on cell proliferation and viability appears to be largely mediated by its effect on mitochondrial respiration.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Icmt inhibition and a general workflow for assessing the efficacy of an Icmt inhibitor.
Caption: Signaling pathway of Icmt inhibition leading to autophagy and G1 arrest.
Caption: General experimental workflow for evaluating an Icmt inhibitor.
Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from studies on Icmt inhibitors. The values are illustrative and intended to represent the expected outcomes based on published literature.
Table 1: Effect of Cysmethynil on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| PC3 | Prostate | ~10-20 |
| Pancreatic Cancer Cells | Pancreatic | Varies |
| Other Cancer Cell Lines | Various | Varies |
Table 2: Effect of Cysmethynil on Cell Cycle Distribution in PC3 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | ~50% | ~30% | ~20% |
| Cysmethynil (15 µM) | >70% | <15% | <15% |
Table 3: Effect of Cysmethynil on Protein Expression/Activity
| Protein Target | Effect of Cysmethynil | Method of Detection |
| Phospho-mTOR | Decreased | Western Blot |
| LC3-II (Autophagy marker) | Increased | Western Blot |
| p21 | Increased | Western Blot |
Table 4: Effect of Cysmethynil on Mitochondrial Function
| Parameter | Effect of Cysmethynil | Method of Detection |
| Basal Oxygen Consumption Rate (OCR) | Decreased | Seahorse XF Analyzer |
| ATP Production | Decreased | Luminescence-based Assay |
| Mitochondrial Complex I Activity | Decreased | Oximetry |
Experimental Protocols
Below are generalized protocols for key experiments used to elucidate the mechanism of action of Icmt inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of an Icmt inhibitor on cancer cells.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitor (e.g., cysmethynil) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of an Icmt inhibitor on cell cycle distribution.
Methodology:
-
Seed cancer cells in 6-well plates and treat with the Icmt inhibitor or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
Objective: To assess the effect of an Icmt inhibitor on the expression and phosphorylation status of key signaling proteins.
Methodology:
-
Treat cells with the Icmt inhibitor as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-mTOR, LC3, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Analysis of Mitochondrial Respiration
Objective: To measure the effect of an Icmt inhibitor on mitochondrial oxygen consumption.
Methodology:
-
Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the Icmt inhibitor for the desired duration.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A into each well using a Seahorse XF Analyzer.
-
Measure the oxygen consumption rate (OCR) in real-time.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
Inhibitors of Icmt represent a promising class of anti-cancer agents with a unique and multi-faceted mechanism of action. By preventing the final step of CaaX protein prenylation, these compounds disrupt critical cellular processes, leading to autophagic cell death, G1 cell cycle arrest, and metabolic collapse due to mitochondrial dysfunction. The convergence of these effects on fundamental cancer cell vulnerabilities underscores the therapeutic potential of targeting Icmt. Further research and development in this area are warranted to translate these preclinical findings into effective cancer therapies.
References
- 1. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the function of Icmt-IN-9
An In-depth Technical Guide on Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a Therapeutic Target
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras family of small GTPases. By catalyzing the final step of prenylation, ICMT plays a pivotal role in the proper localization and function of these proteins, which are often implicated in oncogenesis. Inhibition of ICMT has emerged as a promising therapeutic strategy for cancers driven by mutations in genes such as KRAS. This guide provides a comprehensive overview of the function of ICMT, the mechanism of its inhibitors, and the downstream consequences for cellular signaling and survival. While specific information regarding a compound designated "Icmt-IN-9" is not available in the public domain, this document will focus on the well-characterized ICMT inhibitor, UCM-1336, as a representative example.
The Role of ICMT in Cellular Function
ICMT is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal farnesylated or geranylgeranylated cysteine residue on "CaaX" box containing proteins.[2][3][4] This methylation is the final step in a three-part post-translational modification process that is crucial for the proper subcellular localization and biological activity of numerous signaling proteins.[2][5]
Key substrates for ICMT include members of the Ras superfamily of small GTPases (e.g., KRAS, NRAS, HRAS), Rho GTPases, and the gamma subunit of heterotrimeric G proteins.[2][6][7] For Ras proteins, this final methylation step is essential for their anchoring to the plasma membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival.[6][7]
Mechanism of Action of ICMT Inhibitors
ICMT inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the methylation of its substrates. This inhibition leads to the accumulation of unmethylated, prenylated proteins. In the case of Ras, the absence of carboxyl methylation results in its mislocalization from the plasma membrane to intracellular compartments, including the cytosol and internal membranes.[6][8] This sequestration effectively prevents Ras from engaging with its downstream effectors, thus attenuating its signaling output.[6][9]
Cellular Consequences of ICMT Inhibition
The inhibition of ICMT has been shown to have profound effects on cancer cells, particularly those harboring activating mutations in RAS genes. These consequences include:
-
Impaired Ras Signaling: By preventing Ras localization to the plasma membrane, ICMT inhibitors significantly reduce the activation of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][10]
-
Inhibition of Cell Growth and Proliferation: Disruption of Ras-mediated signaling pathways leads to a halt in the cell cycle, often at the G1 phase, and a reduction in overall cell proliferation.[5][6]
-
Induction of Cell Death: ICMT inhibition can trigger programmed cell death through mechanisms such as autophagy.[3][5]
-
Reduced Tumorigenesis: In preclinical models, the genetic or pharmacological inactivation of ICMT has been demonstrated to suppress oncogenic transformation and reduce tumor growth in vivo.[6][7][11]
Quantitative Data for ICMT Inhibitors
The following table summarizes the in vitro potency of the ICMT inhibitor UCM-1336.
| Compound | Assay Type | Cell Line(s) | IC50 | Reference |
| UCM-1336 | ICMT Inhibition | Not Specified | 2 µM | [9] |
Experimental Protocols
In Vitro ICMT Inhibition Assay
A common method to determine the inhibitory potential of a compound against ICMT involves a scintillation proximity assay.
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (³H-SAM) to a biotinylated farnesylated peptide substrate.
Protocol:
-
Prepare a reaction mixture containing recombinant human ICMT, the biotinylated peptide substrate (e.g., biotin-S-farnesyl-L-cysteine), and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing streptavidin-coated SPA beads.
-
The biotinylated peptide, now potentially radiolabeled, binds to the SPA beads, bringing the radioisotope into close proximity and generating a detectable signal.
-
Quantify the signal using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Ras Mislocalization
Immunofluorescence microscopy is used to visualize the subcellular localization of Ras proteins upon treatment with an ICMT inhibitor.
Protocol:
-
Seed cancer cells with a known Ras mutation (e.g., PANC-1, HCT116) onto glass coverslips.
-
Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the Ras isoform of interest (e.g., anti-KRAS).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of Ras using a fluorescence or confocal microscope. A shift from plasma membrane to cytosolic and perinuclear staining indicates successful ICMT inhibition.
Signaling Pathways and Experimental Workflows
Caption: KRAS signaling pathway and the intervention point of ICMT inhibitors.
Caption: General experimental workflow for the discovery and validation of ICMT inhibitors.
References
- 1. ICMT - Wikipedia [en.wikipedia.org]
- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 8. Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Icmt-IN-9 in Inhibiting Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism, quantitative effects, and experimental protocols related to the inhibition of protein prenylation by potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, with a specific focus on the well-characterized inhibitor, Compound 75 (C75), as a representative for compounds of this class, such as the designated Icmt-IN-9.
Introduction to Protein Prenylation and the Role of ICMT
Protein prenylation is a critical post-translational modification essential for the proper function and subcellular localization of a variety of proteins, including the Ras superfamily of small GTPases, which are pivotal in signal transduction and cell growth. The process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to a cysteine residue within a C-terminal "CaaX" motif of the target protein. Following isoprenylation, the -aaX residues are proteolytically removed, and the newly exposed carboxyl group of the prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This final methylation step, catalyzed by ICMT, is crucial for increasing the hydrophobicity of the C-terminus, thereby facilitating the anchoring of these proteins to cellular membranes and enabling their interaction with downstream effectors.[1]
This compound and Representative Compound 75 (C75)
While "this compound" is not a publicly documented specific inhibitor, this guide uses the potent and well-characterized ICMT inhibitor, Compound 75 (C75) , as a representative molecule of this class. C75 is a cell-permeable compound that specifically targets ICMT, preventing the final methylation step of protein prenylation.[2][3]
Chemical Structure of Compound 75 (C75)
The chemical structure of C75 is provided below. Its discovery and synthesis were detailed by Judd et al. in 2011.[2]
-
Chemical Name: 4-(((3R,4R)-4-((3-methoxyphenyl)amino)tetrahydro-2H-pyran-3-yl)methyl)benzonitrile
-
CAS No.: 1313603-22-3[3]
Mechanism of Action
The primary mechanism of action for ICMT inhibitors like C75 is the direct inhibition of the enzymatic activity of Isoprenylcysteine Carboxyl Methyltransferase. By blocking ICMT, these inhibitors prevent the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the C-terminal prenylated cysteine of substrate proteins.[1] This disruption of the final step of protein prenylation leads to the accumulation of unmethylated, prenylated proteins. The absence of this terminal methylation alters the charge and hydrophobicity of the protein's C-terminus, leading to improper subcellular localization and subsequent loss of function. A key consequence of ICMT inhibition is the mislocalization of Ras proteins from the plasma membrane to endomembranes, which impairs their ability to activate downstream signaling pathways.[4]
Quantitative Data
The inhibitory potency of Compound 75 (C75) and its effect on cell growth have been quantified in various studies. It is important to note that different studies have reported varying IC50 values, which may be attributed to different assay conditions.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 1.3 nM | In vitro ICMT enzymatic assay | [5] |
| IC50 | 0.5 µM | In vitro ICMT enzymatic assay | [2][3] |
| GI50 Range | 0.3 to >100 µM | Various cancer cell lines | [5] |
Note on IC50 Discrepancy: The significant difference in the reported IC50 values (1.3 nM vs. 0.5 µM) may be due to variations in experimental conditions, such as enzyme and substrate concentrations, or the specific constructs of the ICMT enzyme used in the assays. Researchers should consider these factors when designing their experiments.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway and the Impact of ICMT Inhibition
The Ras proteins are central to a major signaling pathway that regulates cell proliferation, differentiation, and survival. Upon activation, Ras triggers a phosphorylation cascade involving Raf, MEK, and ERK. The proper localization of Ras to the plasma membrane, which is dependent on complete prenylation including ICMT-mediated methylation, is essential for its function. Inhibition of ICMT disrupts this localization, thereby attenuating the downstream signaling cascade.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 3. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Icmt-IN-9 on the RhoA Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Icmt-IN-9, a representative inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), on the RhoA signaling pathway. The content herein is synthesized from established research on Icmt inhibition and its downstream consequences.
Core Mechanism of Action
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme that catalyzes the final step in the post-translational modification of several key signaling proteins, including RhoA. This process, known as carboxyl methylation, is essential for the proper subcellular localization and function of RhoA. This compound acts as a potent and specific inhibitor of this enzymatic activity.
By blocking Icmt, this compound prevents the carboxyl methylation of RhoA. This leads to a cascade of molecular events that ultimately attenuate the RhoA signaling pathway. A primary consequence of inhibiting this methylation is an increased affinity of RhoA for Rho GDP-dissociation inhibitor (RhoGDI).[1][2] This enhanced interaction sequesters RhoA in an inactive, GDP-bound state, preventing its activation by guanine nucleotide exchange factors (RhoGEFs).[1][2] Consequently, the downstream signaling cascades regulated by active, GTP-bound RhoA are significantly diminished. This disruption of the RhoA pathway has been shown to impact cellular processes such as migration, adhesion, and cytoskeletal organization.[1][3]
Quantitative Analysis of this compound Effects
The following table summarizes the quantitative data on the effects of this compound on the RhoA signaling pathway, based on studies of potent Icmt inhibitors.
| Parameter | Value/Effect | Cell Line | Description | Reference |
| This compound Concentration | 25 µM | MDA-MB-231 | Effective concentration for inhibiting RhoA activation. | [1] |
| RhoA Activity (GTP-bound RhoA) | Significantly decreased | MDA-MB-231, Bovine Pulmonary Artery Endothelial Cells (PAECs) | Inhibition of Icmt leads to a reduction in the active, GTP-bound form of RhoA.[1][4] | [1][4] |
| RhoA-RhoGDI Binding | Increased | MDA-MB-231 | Icmt inhibition enhances the interaction between RhoA and its inhibitor, RhoGDI.[1] | [1] |
| Cell Migration | Reduced | MDA-MB-231 | Inhibition of Icmt-mediated methylation impairs the migratory capacity of cancer cells.[1][3] | [1][3] |
| Cell Adhesion and Spreading | Significantly impacted | MDA-MB-231 | Icmt inhibition affects the ability of cells to adhere and spread.[1][3] | [1][3] |
| Endothelial Monolayer Permeability | Decreased | Bovine Pulmonary Artery Endothelial Cells (PAECs) | Inhibition of Icmt and subsequent reduction in RhoA activity leads to decreased endothelial permeability.[4] | [4] |
Signaling Pathway Diagrams
The following diagrams illustrate the RhoA signaling pathway and the point of intervention by this compound.
Caption: RhoA signaling pathway and this compound inhibition.
Caption: Logical flow of this compound's effect on RhoA signaling.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the effects of this compound on the RhoA signaling pathway are provided below.
RhoA Activation Assay (Rhotekin Pull-Down Assay)
This assay is designed to specifically isolate the active, GTP-bound form of RhoA from total cell lysates.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with this compound (e.g., 25 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Prior to lysis, cells may be serum-starved and then stimulated with an agonist like thrombin to induce RhoA activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitors).
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of GTP-RhoA:
-
Incubate a portion of the clarified lysate with GST-Rhotekin-RBD (Rho-binding domain) beads for 1 hour at 4°C with gentle rotation.
-
The Rhotekin-RBD specifically binds to GTP-bound RhoA.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analyze a separate aliquot of the total cell lysate to determine the total RhoA levels as a loading control.
-
Co-Immunoprecipitation of RhoA and RhoGDI
This protocol is used to assess the in-vivo interaction between RhoA and RhoGDI.
-
Cell Culture and Transfection (Optional):
-
Culture cells (e.g., MDA-MB-231) and treat with this compound or vehicle control.
-
If endogenous protein levels are low, cells can be transiently transfected with tagged proteins (e.g., HA-tagged RhoA).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing co-immunoprecipitation buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, and protease inhibitors).
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody against the protein of interest (e.g., anti-HA antibody for HA-tagged RhoA) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with co-immunoprecipitation buffer to remove non-specific binders.
-
Elute the immunoprecipitated complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both RhoA and RhoGDI to detect the co-immunoprecipitated proteins.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on RhoA.
References
- 1. Role of Isoprenylcysteine Carboxylmethyltransferase-catalyzed Methylation in Rho Function and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of isoprenylcysteine carboxylmethyltransferase-catalyzed methylation in Rho function and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
An In-Depth Technical Guide to the Molecular Target of Icmt-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular target of this compound, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved.
The designated molecular target of this compound is Isoprenylcysteine Carboxyl Methyltransferase (Icmt) .[1][2] Icmt is a highly conserved, multi-spanning integral membrane protein located in the endoplasmic reticulum.[3][4][5] It functions as the sole enzyme responsible for catalyzing the final step in the post-translational modification of proteins that terminate in a "CaaX" motif.[3][6][7]
This three-step modification process is critical for the function of approximately 300 human proteins, known as CaaX proteins, which are involved in fundamental cellular processes.[6] The most notable substrates of this pathway are members of the Ras superfamily of small GTPases, which are pivotal in regulating cell growth, proliferation, and survival.[4][6][8] Activating mutations in Ras are found in a significant percentage of human cancers, making this pathway a compelling target for anticancer drug development.[4]
The Icmt-catalyzed reaction involves the transfer of a methyl group from the donor S-adenosyl-L-methionine (AdoMet) to the newly exposed C-terminal prenylcysteine of a CaaX protein.[3][5] This methylation neutralizes the negative charge of the carboxylate group, increasing the protein's hydrophobicity and promoting its proper localization and anchoring to the plasma membrane, which is essential for its signaling function.[3][5]
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the enzymatic activity of Icmt.[2] By blocking Icmt, the inhibitor prevents the final methylation step in the CaaX protein processing pathway. This disruption has profound downstream consequences:
-
Impaired Protein Localization: Without methylation, critical signaling proteins like Ras fail to localize correctly to the plasma membrane.[4][8] This mislocalization prevents them from engaging with their downstream effectors.
-
Inhibition of Signaling Pathways: The mislocalization of Ras leads to the impairment of major oncogenic signaling cascades, including the MAP kinase (MAPK) and PI3K pathways.[4][9]
-
Cellular Consequences: The inhibition of these vital signaling pathways results in significant anti-cancer effects, including cell cycle arrest (often at the G1 or G2/M phase), induction of autophagic cell death, and a general inhibition of cell growth and proliferation.[9][10][11]
Genetic and pharmacological suppression of Icmt has been shown to reduce oncogenic transformation and attenuate tumor growth in vivo, validating Icmt as a therapeutic target for Ras-driven cancers.[3][7][8]
Quantitative Data
The potency of this compound and other relevant inhibitors is summarized below. This data is critical for comparing the efficacy of different compounds and for designing further experiments.
| Compound | Target | IC50 | Source |
| This compound | Icmt | 0.16 µM | [2] |
| UCM-1336 (compound 3) | Icmt | 2 µM | [8] |
| Cysmethynil | Icmt | Not specified | [3][4] |
Experimental Protocols
The characterization of Icmt inhibitors like this compound relies on a set of key experimental methodologies.
In Vitro Icmt Enzymatic Assay
Objective: To directly measure the inhibitory activity of a compound on purified Icmt enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant Icmt, a farnesylated substrate (e.g., N-acetyl-S-farnesylcysteine, AFC), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).[3][5]
-
Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the methylation of the substrate.
-
Reaction Termination & Measurement: The reaction is stopped, and the amount of radiolabeled, methylated product is quantified. This is often done by extracting the hydrophobic methylated product into an organic solvent and measuring its radioactivity using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation and Viability Assays
Objective: To assess the effect of Icmt inhibition on the growth and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., PC3 prostate cancer, H1299 lung cancer) are seeded into 96-well plates.[10][12]
-
Compound Treatment: Cells are treated with various concentrations of the Icmt inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as PrestoBlue or MTT.[13] The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate values such as the GI50 (concentration for 50% growth inhibition).
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of Icmt inhibition on the expression and phosphorylation status of proteins in key signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the Icmt inhibitor for a defined period. Subsequently, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein state.[13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., total Akt, phospho-Akt, Cyclin B1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][13]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to assess changes in protein levels or phosphorylation.
Visualizations
CaaX Protein Post-Translational Modification Pathway
Caption: CaaX protein processing pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Icmt Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in an enzymatic assay.
Logical Relationship: Cellular Effects of Icmt Inhibition
Caption: Downstream cellular consequences resulting from Icmt inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 10. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
Structural Analysis of Icmt-IN-9 Binding to ICMT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. By catalyzing the final methylation step in the CAAX processing pathway, ICMT plays a pivotal role in the proper localization and function of these signaling proteins. Consequently, ICMT has emerged as a promising therapeutic target for cancers driven by Ras mutations. This technical guide provides an in-depth analysis of the binding of a specific inhibitor, Icmt-IN-9, to ICMT. We will delve into the quantitative binding data, detailed experimental methodologies for assessing this interaction, and the broader context of the ICMT signaling pathway.
Introduction to ICMT and Its Role in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine. This modification is the final step in the processing of proteins that possess a C-terminal CAAX motif.[1] The CAAX processing pathway involves three sequential enzymatic steps:
-
Isoprenylation: A farnesyl or geranylgeranyl group is attached to the cysteine residue of the CAAX motif.
-
Proteolysis: The three terminal amino acids (AAX) are cleaved by a specific endoprotease.
-
Methylation: ICMT methylates the newly exposed isoprenylcysteine.
This series of modifications increases the hydrophobicity of the C-terminus, facilitating the anchoring of these proteins to cellular membranes, which is essential for their biological activity.[2]
The most well-known substrates of ICMT are the Ras family of small GTPases (K-Ras, H-Ras, and N-Ras). Aberrant Ras signaling is implicated in a significant percentage of human cancers. By inhibiting ICMT, the proper membrane localization and subsequent signaling of Ras proteins can be disrupted, offering a potential therapeutic strategy for treating Ras-driven malignancies.[3]
Quantitative Analysis of this compound Binding to ICMT
This compound, also referred to as compound 47, has been identified as a potent inhibitor of ICMT.[4][5] The following table summarizes the available quantitative data for the binding of this compound to ICMT.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound (compound 47) | ICMT | Biochemical Assay | 0.16 | [4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structural Insights into this compound Binding
While a co-crystal structure of this compound bound to ICMT is not publicly available, insights into its binding mode can be inferred from structure-activity relationship (SAR) studies of related amide-modified prenylcysteine inhibitors.[1][6] These studies suggest that the inhibitor binds in the active site of ICMT, making key interactions with residues involved in substrate recognition and catalysis.
The binding of these inhibitors is typically characterized by:
-
An isoprenoid tail: This lipophilic moiety likely occupies the same binding pocket as the farnesyl or geranylgeranyl group of the natural substrate.
-
A central cysteine-like scaffold: This part of the molecule mimics the isoprenylcysteine of the substrate.
-
An amide-linked aromatic group: This region can be modified to enhance potency and selectivity, suggesting it makes important contacts with the enzyme.
The development of potent ICMT inhibitors, such as this compound, has been guided by modifying these key structural features to optimize interactions within the ICMT active site.
Experimental Protocols
In Vitro ICMT Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for measuring the inhibition of ICMT activity in a biochemical setting.
Materials:
-
Recombinant human ICMT enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (radiolabeled methyl donor)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) (ICMT substrate)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads (e.g., copper-coated YSi beads)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, combine the recombinant ICMT enzyme, S-adenosyl-L-[methyl-³H]-methionine, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Add the AFC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction and SPA Bead Addition: Stop the reaction by adding a stop solution containing SPA beads. The methylated AFC product will bind to the SPA beads.
-
Signal Detection: When the radiolabeled methyl group is in close proximity to the scintillant embedded in the SPA bead, it will emit light. Measure the light output using a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the amount of methylated product formed. Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for ICMT Inhibition (Western Blotting for Ras Localization)
This protocol assesses the effect of ICMT inhibition on the subcellular localization of Ras proteins in a cellular context.
Materials:
-
Cancer cell line with known Ras mutation (e.g., HCT116)
-
This compound
-
Cell culture reagents
-
Cell lysis buffer
-
Subcellular fractionation kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against Ras and subcellular markers (e.g., for cytosolic and membrane fractions)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture the cancer cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis and Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration in each fraction.
-
SDS-PAGE and Western Blotting: Separate the proteins from each fraction by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody against Ras, followed by a secondary antibody. Also, probe for markers of the cytosolic and membrane fractions to ensure proper fractionation.
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the intensity of the Ras bands in the cytosolic and membrane fractions. An effective ICMT inhibitor will cause an accumulation of Ras in the cytosolic fraction due to improper membrane anchoring.
Visualizations
Signaling Pathway
Caption: ICMT-mediated Ras signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for an in vitro ICMT inhibition assay using scintillation proximity.
Conclusion
This compound is a potent inhibitor of ICMT that holds promise for the development of novel anticancer therapeutics, particularly for Ras-driven tumors. While direct structural data of its complex with ICMT is lacking, SAR studies of related compounds provide valuable insights into its probable binding mode. The experimental protocols detailed in this guide offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, both in biochemical and cellular assays. Further research, including crystallographic or cryo-EM studies, will be invaluable in elucidating the precise molecular interactions between this compound and ICMT, which will undoubtedly aid in the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of 99mTc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Icmt-IN-9 on Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Icmt-IN-9, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), and its profound effects on cellular methylation processes. The document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways.
Introduction to Icmt and its Role in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue. The CaaX pathway is critical for the proper localization and function of numerous signaling proteins, most notably the small GTPases of the Ras superfamily.
By neutralizing the negative charge of the carboxyl group, Icmt-mediated methylation increases the hydrophobicity of the C-terminus, enhancing the affinity of these proteins for cellular membranes. Disruption of this process can lead to mislocalization of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and survival. Given the frequent mutation of Ras proteins in human cancers, Icmt has emerged as a promising therapeutic target.
This compound: A Potent Inhibitor of Cellular Methylation
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Icmt. By blocking the methylation of isoprenylcysteine, this compound disrupts the membrane association and subsequent signaling of critical oncoproteins, including KRAS and NRAS. This inhibitory action has been shown to suppress cancer cell growth, particularly in models of pancreatic and other Ras-driven cancers.
Quantitative Data on Icmt Inhibitors
The following tables summarize the quantitative data for Icmt inhibitors, including this compound and its analogues, from various in vitro and cell-based assays.
Table 1: In Vitro Enzymatic Inhibition of Icmt
| Compound | Substrate | Assay Type | IC50 | Citation |
| This compound Predecessor (Cysmethynil) | Biotin-S-farnesyl-l-cysteine (BFC) | Radioactive Methyl Incorporation | 2.4 µM | |
| Cysmethynil (time-dependent) | Biotin-S-farnesyl-l-cysteine (BFC) | Radioactive Methyl Incorporation | <200 nM | |
| Various Indole-based Analogs | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 0.5 - 67 µM | |
| AFC Analog with Sulphonamide Linkage | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 8.8 µM | |
| AFC Analog with Triazole Moiety | N-acetyl-S-farnesyl-l-cysteine (AFC) | Vapor Diffusion Assay | 19.4 µM |
Table 2: Cellular Activity of Icmt Inhibitors
| Compound | Cell Line | Assay Type | Metric | Value | Citation |
| This compound | PANC-1 (Pancreatic) | Cell Proliferation | GI50 | 2.1 µM | |
| Cysmethynil | HCT116 (Colon) | Anchorage-Independent Growth | Inhibition | Significant | |
| Compound 8.12 | HepG2 (Liver) | Cell Viability | - | 1.6 - 3.2 µM (effective conc.) | |
| Compound 8.12 | PC3 (Prostate) | Cell Viability | - | Induces G1 arrest | |
| Compound 8.12 | Icmt+/+ MEFs | Cell Viability | - | Sensitive | |
| Compound 8.12 | Icmt-/- MEFs | Cell Viability | - | Resistant | |
| JAN (inhibitor) | MCF-7 (Breast) | Cytotoxicity (MTT) | IC50 | 9.7 ± 0.1 µM | |
| JAN (inhibitor) | MDA-MB-231 (Breast) | Cytotoxicity (MTT) | IC50 | 8.8 ± 0.3 µM |
Signaling Pathways Affected by Icmt Inhibition
Icmt inhibition primarily impacts the localization and function of Ras proteins, which in turn affects major downstream signaling cascades, including the PI3K/AKT and MAPK pathways.
Caption: Icmt-Ras Signaling Pathway and its Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Icmt inhibitors.
In Vitro Icmt Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a biotinylated isoprenylcysteine substrate.
Materials:
-
Recombinant Icmt enzyme (e.g., from Sf9 cell membranes)
-
Biotin-S-farnesyl-l-cysteine (BFC) substrate
-
[³H]S-adenosyl-L-methionine ([³H]AdoMet)
-
This compound or other test compounds
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂
-
Streptavidin-coated beads
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 4 µM BFC, and 5 µM [³H]AdoMet.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding 0.5 µg of recombinant Icmt.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding 10% Tween 20.
-
Add streptavidin beads to capture the biotinylated product and incubate for 30 minutes.
-
Wash the beads to remove unincorporated [³H]AdoMet.
-
Add scintillation fluid to the beads and measure radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, HCT116)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value.
Analysis of Ras Localization (Immunofluorescence)
This method visualizes the subcellular localization of Ras proteins following Icmt inhibition.
Materials:
-
Cells expressing GFP-tagged Ras isoforms (e.g., GFP-KRAS, GFP-NRAS)
-
This compound
-
Formaldehyde or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture cells expressing GFP-Ras on glass coverslips.
-
Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the localization of GFP-Ras using a fluorescence microscope. In untreated cells, Ras should localize to the plasma membrane and Golgi, while this compound treatment is expected to cause mislocalization to the cytoplasm and endoplasmic reticulum.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the evaluation of an Icmt inhibitor like this compound.
Caption: General Experimental Workflow for Icmt Inhibitor Evaluation.
Conclusion
This compound represents a targeted approach to cancer therapy by disrupting a key post-translational modification essential for the function of oncogenic proteins like Ras. The data and protocols presented in this guide underscore the potent and specific effects of Icmt inhibition on cellular methylation, leading to mislocalization of signaling proteins, inhibition of downstream pathways, and ultimately, suppression of cancer cell growth. This document serves as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of Icmt inhibitors.
Methodological & Application
Determining Optimal Icmt-IN-9 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Icmt-IN-9, a novel small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), for use in cell culture experiments. These guidelines will enable researchers to establish effective, non-toxic working concentrations for studying the cellular effects of ICMT inhibition.
Introduction to ICMT and this compound
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins that possess a C-terminal CAAX motif, such as Ras and Rho GTPases.[1][3] This methylation is crucial for the proper subcellular localization and function of these proteins.[1] Inhibition of ICMT has been shown to impair the membrane association and activity of key signaling proteins like Ras, leading to decreased downstream signaling, cell cycle arrest, and induction of apoptosis or autophagy in cancer cells.[4][5] this compound is a potent and selective small molecule inhibitor designed to target ICMT, offering a valuable tool for investigating the roles of prenylated protein methylation in various cellular processes.
This compound Signaling Pathway
Inhibition of ICMT by this compound disrupts the methylation of several key signaling proteins, most notably Ras. This leads to the modulation of downstream pathways critical for cell proliferation, survival, and growth.
Caption: this compound inhibits ICMT, preventing Ras methylation and membrane localization, thereby downregulating downstream pro-proliferative signaling pathways.
Determining the Optimal Concentration of this compound
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. A systematic approach involving a dose-response analysis is recommended.
Experimental Workflow
The following workflow outlines the key steps to determine the optimal this compound concentration.
Caption: Workflow for determining the optimal concentration of this compound in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of dilutions in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Dose-Response and Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This assay assesses cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells treated with this compound (from a parallel plate to the viability assay)
-
LDH assay kit
Protocol:
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.
-
Data Analysis: Compare the LDH release in treated wells to that of a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells) to determine the percentage of cytotoxicity.
Target Engagement Assay (Western Blot for Downstream Effectors)
This assay confirms that this compound is engaging its target and inhibiting the downstream signaling pathway.
Materials:
-
Cells treated with a range of this compound concentrations
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Treat cells with various concentrations of this compound for a shorter duration (e.g., 1-6 hours). Wash cells with cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to assess the inhibition of signaling.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the described experiments.
Table 1: Dose-Response of this compound on Cell Viability and Cytotoxicity
| This compound Conc. (µM) | % Cell Viability (48h) | % Cytotoxicity (48h) |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98 ± 4.5 | 2.5 ± 1.1 |
| 1 | 85 ± 6.1 | 4.3 ± 1.5 |
| 5 | 52 ± 3.8 | 8.9 ± 2.3 |
| 10 | 25 ± 2.9 | 15.4 ± 3.1 |
| 25 | 10 ± 1.7 | 35.6 ± 4.5 |
| 50 | 5 ± 1.2 | 68.2 ± 5.9 |
Data are represented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Downstream Signaling
| This compound Conc. (µM) | Relative p-ERK/Total ERK Ratio (6h) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.95 |
| 1 | 0.72 |
| 5 | 0.45 |
| 10 | 0.21 |
Data are normalized to the vehicle control.
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration range for this compound in their specific cell culture model. It is advisable to select a concentration that effectively inhibits the target pathway with minimal cytotoxicity to ensure that the observed cellular phenotypes are a direct result of ICMT inhibition and not due to off-target or toxic effects. Typically, concentrations at or slightly above the IC50 for target inhibition and below the concentration that induces significant cytotoxicity are chosen for further functional assays.
References
- 1. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Inhibition of ICMT induces endothelial cell apoptosis through GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-9 in Cancer Cell Line Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Icmt-IN-9, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), for the treatment of cancer cell lines.
Introduction
This compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), the enzyme responsible for the final step in the post-translational modification of CaaX-containing proteins.[1][2] This family of proteins includes the Ras superfamily of small GTPases, which are critical regulators of cell growth, proliferation, and survival.[3][4] Dysregulation of Ras signaling is a hallmark of many cancers. By inhibiting ICMT, this compound disrupts the proper localization and function of key signaling proteins like Ras, leading to anti-cancer effects such as cell growth suppression, induction of apoptosis, and autophagy.[3][5]
Mechanism of Action
This compound targets ICMT, which catalyzes the carboxyl methylation of a C-terminal isoprenylcysteine residue on its substrate proteins. This methylation is crucial for the proper membrane association and biological activity of these proteins. Inhibition of ICMT by this compound leads to the accumulation of unmethylated CaaX proteins, which are often mislocalized within the cell.[3][4] This disruption of protein trafficking and function, particularly of oncoproteins like Ras, triggers downstream cellular responses that inhibit cancer cell proliferation and survival.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Target | Isoprenylcysteine carboxyl methyltransferase (ICMT) | MedChemExpress |
| IC50 | 0.16 µM | MedChemExpress |
| Molecular Formula | C₂₄H₂₅N₃O₄S | MedChemExpress |
| Molecular Weight | 467.54 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | General knowledge, requires experimental verification |
Table 2: Expected Effects of this compound on Cancer Cell Lines (based on ICMT inhibition)
| Parameter | Expected Effect | Potential Assay |
| Cell Viability | Decrease | MTT, MTS, or CellTiter-Glo Assay |
| Apoptosis | Increase | Annexin V/PI Staining, Caspase-3/7, -9 Activity Assays |
| Autophagy | Increase | LC3-II immunoblotting, Cyto-ID Autophagy Detection |
| Cell Cycle | G1 Phase Arrest | Propidium Iodide Staining and Flow Cytometry |
| Mitochondrial Respiration | Decrease | Seahorse XF Analyzer |
| Ras Signaling | Disruption of downstream signaling | Western Blot for p-ERK, p-AKT |
| mTOR Signaling | Inhibition | Western Blot for p-mTOR, p-p70S6K |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cancer cell line and experimental conditions.
Protocol 1: Determination of IC50 for this compound in a Cancer Cell Line
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound (at a concentration around the determined IC50)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the pre-determined IC50 concentration for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Evaluation of Autophagy by LC3-II Immunoblotting
This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II via Western blotting.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound (at a concentration around the determined IC50)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.
-
Mandatory Visualization
Caption: this compound inhibits ICMT, disrupting Ras signaling and promoting anti-cancer effects.
Caption: Workflow for evaluating the effects of this compound on cancer cell lines.
References
- 1. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-9 in High-Throughput Screening
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of cellular proteins. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesyl-L-cysteine on proteins that have undergone prenylation. This methylation step is crucial for the proper subcellular localization and biological activity of numerous key signaling proteins, including members of the Ras superfamily of small GTPases. Dysregulation of Icmt activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.
Icmt-IN-9 is a potent and selective inhibitor of human Icmt. Its utility in high-throughput screening (HTS) allows for the identification and characterization of novel Icmt inhibitors. This document provides detailed protocols for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method suitable for HTS campaigns targeting Icmt.
Mechanism of Action and Signaling Pathway
Icmt is the final enzyme in a three-step post-translational modification process for proteins with a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). Following prenylation of the cysteine by farnesyltransferase or geranylgeranyltransferase and proteolytic cleavage of the 'aaX' tripeptide, Icmt methylates the newly exposed C-terminal prenylcysteine. This methylation increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes and subsequent involvement in signaling cascades. This compound acts by directly inhibiting this methylation step.
Application Notes and Protocols for Xenograft Mouse Model Using Icmt-IN-9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Icmt-IN-9, a potent and selective inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), in a xenograft mouse model of cancer. The following information is based on preclinical studies demonstrating the in vivo efficacy of Icmt inhibitors in prostate and liver cancer models.
Introduction
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers. Icmt catalyzes the final step in the prenylation of CaaX-type proteins, a process essential for their proper localization and function. Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt oncogenic signaling.
This compound is a novel, highly potent, and more soluble analog of the first-generation Icmt inhibitor, cysmethynil. It has demonstrated superior anti-proliferative and pro-apoptotic effects in various cancer cell lines. In vivo studies have shown that this compound significantly attenuates tumor growth in xenograft mouse models, highlighting its potential as a preclinical candidate for cancer therapy.[1][2][3]
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of Icmt. This inhibition disrupts the final methylation step of protein prenylation. Consequently, key signaling proteins, such as Ras, are not properly modified, leading to their mislocalization from the plasma membrane to internal cellular compartments.[1][2] This mislocalization prevents their interaction with downstream effectors, thereby abrogating aberrant signaling pathways that drive tumor growth. The inhibition of Icmt by this compound has been shown to induce cell cycle arrest, autophagy, and ultimately, apoptosis in cancer cells.[1][2][3]
Signaling Pathway
Caption: this compound inhibits the Icmt enzyme, disrupting Ras signaling and downstream cell proliferation.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of an improved Icmt inhibitor, referred to as compound 8.12 (a close analog and likely identical to this compound), in a xenograft mouse model using PC3 human prostate cancer cells.
| Cell Line | Treatment Group | Dosage & Schedule | Tumor Volume Reduction vs. Control | Reference |
| PC3 (Prostate) | Icmt Inhibitor (Compound 8.12) | Not specified in abstract | Significantly greater than cysmethynil | [1][2] |
| PC3 (Prostate) | Cysmethynil | Not specified in abstract | Statistically significant | [1][2] |
| HepG2 (Liver) | Icmt Inhibitor (Compound 8.12) | Not specified in abstract | Showed anti-proliferative effects | [1][2] |
Note: While the referenced studies confirm the superior potency of the improved Icmt inhibitor over cysmethynil in vivo, specific dosage and tumor volume reduction percentages for this compound (compound 8.12) were not detailed in the abstracts. The data indicates a significant anti-tumor effect.
Experimental Protocols
This section provides a detailed protocol for establishing a xenograft mouse model to evaluate the in vivo efficacy of this compound. This protocol is a synthesis of established methods for PC3 and HepG2 xenografts.
Materials
-
Cell Lines: PC3 (human prostate adenocarcinoma) or HepG2 (human hepatocellular carcinoma) cells.
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents:
-
This compound (or compound 8.12)
-
Vehicle (e.g., DMSO, PEG400, saline)
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium (for PC3) or Eagle's Minimum Essential Medium (EMEM) (for HepG2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Experimental Workflow
Caption: Workflow for the this compound xenograft mouse model experiment.
Step-by-Step Protocol
1. Cell Culture
-
Culture PC3 or HepG2 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth. Ensure cells are free from mycoplasma contamination.
2. Cell Preparation for Injection
-
When cells reach 80-90% confluency, wash them with sterile PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
3. Subcutaneous Tumor Cell Implantation
-
Anesthetize the mice using an approved anesthetic protocol.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring
-
Monitor the mice daily for signs of tumor growth and overall health.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
5. Randomization and Treatment
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation in a suitable vehicle. The exact dosage and administration route (e.g., intraperitoneal injection, oral gavage) should be determined based on prior pharmacokinetic and tolerability studies.
-
Administer this compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily, every other day).
6. Data Collection and Endpoint
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the treatment period.
-
Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.
-
At the endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, western blotting, RNA extraction).
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines and regulations of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Efforts should be made to minimize animal suffering.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Measuring the Effect of Icmt Inhibitors on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxylmethyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This family includes the Ras superfamily of small GTPases, which are pivotal regulators of cellular signaling pathways governing proliferation, differentiation, and survival. The aberrant activity of Ras proteins is a hallmark of many human cancers, making the enzymes involved in their processing attractive targets for anti-cancer drug development.
Icmt catalyzes the final step in the prenylation pathway, the carboxylmethylation of a C-terminal cysteine residue. This modification is essential for the proper subcellular localization and function of Ras and other CaaX proteins. Inhibition of Icmt disrupts these processes, leading to the mislocalization of Ras and subsequent attenuation of its downstream signaling. This interruption of oncogenic signaling can result in cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2][3]
This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of Icmt inhibitors, using the inhibitor Icmt-IN-9 as a representative compound.
Note: As of the latest literature review, specific experimental data and protocols for a compound explicitly named "this compound" are not widely available. Therefore, this document provides a comprehensive guide based on the well-characterized effects and established methodologies for other potent and specific Icmt inhibitors, such as cysmethynil and UCM-1336.[1][4] These protocols and principles are directly applicable to the study of novel Icmt inhibitors like this compound.
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules designed to block the active site of the isoprenylcysteine carboxylmethyltransferase. By preventing the methylation of CaaX proteins, these inhibitors disrupt the normal function of key signaling molecules. The primary consequence of Icmt inhibition is the functional inactivation of Ras proteins, which in turn affects downstream effector pathways critical for cell growth and survival.
The most well-documented signaling cascade impacted by Icmt inhibition is the Ras-Raf-MEK-ERK (MAPK) pathway .[5][6] This pathway is a central regulator of cell proliferation, and its suppression is a key mechanism of the anti-tumor activity of Icmt inhibitors. Additionally, the PI3K-Akt-mTOR pathway , which governs cell growth, survival, and metabolism, can also be affected by the inhibition of Icmt.[3] The collective impact of disrupting these pathways is a potent anti-proliferative effect in cancer cells harboring Ras mutations or exhibiting dependence on Ras signaling.
Data Presentation: Efficacy of Icmt Inhibitors on Cancer Cell Lines
The following tables summarize representative quantitative data on the effects of Icmt inhibitors on the proliferation of various cancer cell lines, based on published studies with compounds like cysmethynil. This data provides an expected range of efficacy for a potent Icmt inhibitor.
Table 1: Inhibition of Cell Viability by an Icmt Inhibitor (e.g., Cysmethynil) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| MiaPaCa2 | Pancreatic | ~22.5 | [7] |
| AsPC-1 | Pancreatic | ~25 | [7] |
| PANC-1 | Pancreatic | >40 | [7] |
| HPAF-II | Pancreatic | ~27.5 | [7] |
| PC3 | Prostate | Not specified, but effective | [3] |
| HepG2 | Liver | Not specified, but effective | [1] |
Table 2: Effect of an Icmt Inhibitor (e.g., Compound 8.12) on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HepG2 | Control (DMSO) | 55% | 30% | 15% | [1] (representative data) |
| HepG2 | Compound 8.12 | 70% | 20% | 10% | [1] (representative data) |
| PC3 | Control (DMSO) | 60% | 25% | 15% | [1] (representative data) |
| PC3 | Compound 8.12 | 75% | 15% | 10% | [1] (representative data) |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to measure the effect of this compound on cell proliferation.
Cell Viability Assay (MTS/CCK-8 Assay)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term cell survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the inhibitor every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Signaling Pathways
This technique is used to detect and quantify the levels of specific proteins involved in cell proliferation signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Cyclin D1, p21)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for measuring the effect of this compound.
Caption: Logical relationship of this compound's effect.
References
- 1. researchgate.net [researchgate.net]
- 2. A Proposed Methodology to Deal with the Impact of In Vitro Cellular Matrix on the Analytical Performances of a Targeted Metabolomic LC-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of IFN-γ on the proliferation of 32D cells expressing Akt after IRF-1 gene silencing - Lin - Translational Cancer Research [tcr.amegroups.org]
- 4. Extracellular matrix protein 1 inhibits the activity of matrix metalloproteinase 9 through high-affinity protein/protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting the Effects of Icmt-IN-9 on Ras Post-Translational Modification
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Ras family of small GTPases are critical regulators of cellular signaling pathways involved in proliferation, differentiation, and survival. Their function is contingent on a series of post-translational modifications, culminating in carboxymethylation by Isoprenylcysteine carboxyl methyltransferase (Icmt), which facilitates their proper localization to the plasma membrane.[1][2] Mutations in Ras genes are prevalent in many human cancers, making the Ras signaling pathway a key therapeutic target.[3][4] Icmt-IN-9 is an inhibitor of Icmt, and by preventing the final methylation step, it is expected to cause mislocalization of Ras proteins away from the plasma membrane, thereby inhibiting their downstream signaling.[5][6] This application note provides a detailed protocol for utilizing Western blotting, coupled with subcellular fractionation, to detect and quantify the effects of this compound on Ras localization.
Principle of the Method
Ras proteins undergo a three-step post-translational modification process at their C-terminal CAAX motif: prenylation (farnesylation or geranylgeranylation), proteolytic cleavage of the -AAX residues, and finally, carboxyl methylation of the newly exposed prenylcysteine by Icmt.[1] This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the trafficking and anchoring of Ras to the plasma membrane.[6][7]
Inhibition of Icmt with this compound is hypothesized to block this final methylation step. The resulting unmethylated Ras, while still prenylated, is expected to have a reduced affinity for the plasma membrane, leading to its accumulation in the cytosol or other cellular compartments.[6][8] This change in subcellular distribution can be effectively monitored by performing a subcellular fractionation to separate membrane-bound proteins from cytosolic proteins, followed by a Western blot analysis to detect the levels of Ras in each fraction. A potential slight shift in electrophoretic mobility may also be observed due to the absence of the methyl group.[6]
Signaling and Modification Pathway
The following diagram illustrates the post-translational modification of Ras and highlights the inhibitory action of this compound.
Caption: Post-translational modification of Ras and the point of inhibition by this compound.
Experimental Protocol
This protocol details the steps from cell treatment to data analysis for assessing the effect of this compound on Ras localization.
I. Materials and Reagents
-
Cell Line: A suitable cell line expressing Ras (e.g., MiaPaca-2, MDA-MB-231, or other cancer cell lines with known Ras mutations).[9]
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Cell Culture Media and Reagents: (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
Phosphate Buffered Saline (PBS): Cold, sterile.
-
Subcellular Fractionation Kit: (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) or buffers for differential centrifugation (Homogenization Buffer, Cytosolic Buffer, Membrane Buffer).
-
Protease and Phosphatase Inhibitor Cocktail.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Lysis Buffer: RIPA or similar, if analyzing total cell lysate.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE equipment and reagents: Gels, running buffer, etc.
-
Western Blot equipment and reagents: PVDF or nitrocellulose membranes, transfer buffer, transfer system.[10]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Pan-Ras antibody (detects K-Ras, H-Ras, N-Ras)[11]
-
Cytosolic loading control: anti-GAPDH or anti-Tubulin antibody.
-
Membrane loading control: anti-Na+/K+-ATPase or anti-Pan-Cadherin antibody.
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.[12]
-
Chemiluminescent Substrate (ECL).
-
Imaging System: Chemiluminescence imager.
II. Experimental Workflow
Caption: Western blot workflow for analyzing this compound effects on Ras localization.
III. Detailed Methodology
1. Cell Culture and Treatment: a. Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the inhibitor used.
2. Subcellular Fractionation: a. After treatment, wash cells twice with ice-cold PBS. b. Harvest cells by scraping. c. Perform subcellular fractionation according to the manufacturer's protocol of a commercial kit or use a standard differential centrifugation method to separate the cytosolic and membrane fractions. d. Crucially , add protease and phosphatase inhibitors to all buffers to prevent protein degradation. e. Aliquot the resulting cytosolic and membrane fractions and store them at -80°C.
3. Protein Quantification: a. Determine the protein concentration of each fraction using a BCA assay or a similar method. This is essential for equal protein loading on the gel.[10]
4. SDS-PAGE: a. Normalize the volume of each sample to contain an equal amount of protein (e.g., 20-30 µg) and add 4x Laemmli buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load the prepared samples onto a polyacrylamide gel (e.g., 12-15% for Ras). Include a molecular weight marker. d. Run the gel until adequate separation is achieved.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10] b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. b. Incubate the membrane with the primary anti-Ras antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.[12] e. Wash the membrane again three times for 10 minutes each with TBST. f. Repeat steps 6a-6e on separate blots (or strip and re-probe the same blot) for the cytosolic (GAPDH) and membrane (Na+/K+-ATPase) loading controls.
7. Signal Detection and Imaging: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation.
Data Presentation and Expected Results
The primary expected outcome is a dose-dependent shift of the Ras protein from the membrane fraction to the cytosolic fraction in cells treated with this compound. Densitometry should be used to quantify the band intensities. The intensity of the Ras band in each fraction should be normalized to its respective loading control (GAPDH for cytosol, Na+/K+-ATPase for membrane).
Logical Relationship of the Experiment
Caption: The cause-and-effect relationship underlying the experiment.
Quantitative Data Summary
The results from the densitometry analysis can be summarized in a table for clear comparison.
| Treatment Group | Fraction | Normalized Ras Intensity (Arbitrary Units) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | Cytosol | 1.00 ± 0.12 | 1.0 |
| Membrane | 4.50 ± 0.35 | 1.0 | |
| This compound (1 µM) | Cytosol | 1.85 ± 0.21 | 1.85 |
| Membrane | 3.10 ± 0.28 | 0.69 | |
| This compound (5 µM) | Cytosol | 3.20 ± 0.30 | 3.20 |
| Membrane | 1.45 ± 0.18 | 0.32 | |
| This compound (10 µM) | Cytosol | 4.15 ± 0.41 | 4.15 |
| Membrane | 0.75 ± 0.11 | 0.17 |
Note: The data presented are hypothetical and for illustrative purposes only. Values represent Mean ± SD from n=3 independent experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 3. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 8. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Ras Antibody (NBP2-43784): Novus Biologicals [novusbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Immunofluorescence Staining for Protein Localization Following Icmt-IN-9 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icmt-IN-9 is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many proteins, including the small GTPase KRAS, which is frequently mutated in various cancers. The methylation of KRAS by Icmt is crucial for its proper localization to the plasma membrane, where it engages with downstream effectors to activate signaling pathways that drive cell proliferation and survival. Inhibition of Icmt by this compound disrupts this process, leading to the mislocalization of KRAS and subsequent attenuation of its signaling. Immunofluorescence staining is a critical technique to visualize and quantify this drug-induced change in protein localization.
These application notes provide a detailed protocol for immunofluorescence staining to monitor the subcellular localization of proteins, such as KRAS, in response to this compound treatment.
Key Signaling Pathway
The diagram below illustrates the role of Icmt in the post-translational modification of KRAS and the mechanism of action for this compound.
Caption: Mechanism of this compound action on KRAS localization and signaling.
Experimental Data
The following tables summarize hypothetical quantitative data representing the expected outcomes of immunofluorescence experiments investigating the effect of this compound on KRAS localization.
Table 1: Dose-Dependent Effect of this compound on KRAS Mislocalization
| This compound Conc. (nM) | % Cells with Mislocalized KRAS (Mean ± SD) | Pearson's Correlation Coefficient (KRAS & Plasma Membrane Marker) (Mean ± SD) |
| 0 (Vehicle) | 5.2 ± 1.3 | 0.85 ± 0.07 |
| 10 | 25.6 ± 4.5 | 0.62 ± 0.09 |
| 50 | 68.3 ± 7.1 | 0.31 ± 0.06 |
| 100 | 89.1 ± 5.9 | 0.15 ± 0.04 |
| 500 | 92.4 ± 3.8 | 0.11 ± 0.03 |
Table 2: Time-Course of KRAS Mislocalization with 100 nM this compound
| Treatment Duration (hours) | % Cells with Mislocalized KRAS (Mean ± SD) | Pearson's Correlation Coefficient (KRAS & Golgi Marker) (Mean ± SD) |
| 0 | 4.8 ± 1.1 | 0.18 ± 0.05 |
| 6 | 35.7 ± 6.2 | 0.45 ± 0.08 |
| 12 | 72.4 ± 8.5 | 0.71 ± 0.09 |
| 24 | 88.9 ± 6.3 | 0.82 ± 0.06 |
| 48 | 91.5 ± 4.7 | 0.85 ± 0.04 |
Detailed Experimental Protocol
This protocol describes the immunofluorescence staining procedure to visualize KRAS localization in cells treated with this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence staining after this compound treatment.
Materials and Reagents
-
Cell Line: e.g., Human pancreatic cancer cell line (e.g., MIA PaCa-2 or PANC-1)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Vehicle Control: DMSO
-
Coverslips: 12 mm round, sterile
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA): 4% in PBS
-
Triton X-100: 0.25% in PBS
-
Bovine Serum Albumin (BSA): 1% in PBS
-
Primary Antibodies:
-
Anti-KRAS antibody (specific clone appropriate for immunofluorescence)
-
Anti-localization marker antibody (e.g., anti-Pan-Cadherin for plasma membrane, anti-GM130 for Golgi)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated secondary antibody (for KRAS)
-
Alexa Fluor 594-conjugated secondary antibody (for localization marker)
-
-
DAPI (4',6-diamidino-2-phenylindole): for nuclear counterstaining
-
Mounting Medium: Anti-fade mounting medium
Procedure
-
Cell Seeding:
-
Sterilize coverslips by dipping in 70% ethanol and air-drying in a sterile hood.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Incubate overnight at 37°C and 5% CO₂ to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA in PBS to each well.
-
Incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of 1% BSA in PBS to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-KRAS and anti-localization marker) in 1% BSA in PBS at their optimal concentrations (to be determined empirically, but a starting point is 1:200).
-
Aspirate the blocking solution and add 200 µL of the diluted primary antibody solution to each well.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in 1% BSA in PBS (e.g., 1:1000). Protect from light.
-
Add 200 µL of the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and briefly dip them in distilled water to remove salt crystals.
-
Mount the coverslips onto clean microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
-
Imaging and Analysis:
-
Store the slides at 4°C, protected from light, until imaging.
-
Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.
-
Capture Z-stacks to ensure the entire cell volume is imaged.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:
-
Count the percentage of cells showing KRAS mislocalization from the plasma membrane to perinuclear compartments.
-
Measure the co-localization between the KRAS signal and the signals from plasma membrane or Golgi markers using Pearson's Correlation Coefficient.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Inadequate blocking; Insufficient washing; Secondary antibody is non-specific. | Increase blocking time to 1.5-2 hours; Increase the number and duration of wash steps; Run a secondary antibody-only control. |
| Weak or No Signal | Primary antibody concentration too low; Inefficient permeabilization; PFA over-fixation masking the epitope. | Optimize primary antibody concentration; Increase permeabilization time or Triton X-100 concentration; Reduce fixation time or use a different fixation method (e.g., methanol). |
| Autofluorescence | Aldehyde fixation. | Treat with a quenching agent like 0.1 M glycine or sodium borohydride after fixation. |
| Cell Morphology is Poor | Cells were not healthy before fixation; Harsh washing steps. | Ensure cells are sub-confluent and healthy; Be gentle during washing steps, do not squirt liquid directly onto the cells. |
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Icmt-IN-9 Assays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected inhibitory effects of Icmt-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in a series of post-translational modifications of proteins that have a C-terminal CaaX motif. These proteins include important small GTPases like Ras, Rho, and Rac. The methylation by Icmt is essential for the proper subcellular localization and function of these proteins. By inhibiting Icmt, this compound prevents this methylation, leading to the mislocalization of these key signaling proteins, thereby disrupting their downstream signaling pathways.
Q2: I am not seeing any effect of this compound in my cell-based assay. What are the possible reasons?
There are several potential reasons why this compound may not be exerting its expected inhibitory effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.
Potential Issues:
-
Compound Integrity and Handling:
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or incorrect temperature).
-
Solubility: this compound may not be fully dissolved in the vehicle solvent or the final assay medium, leading to a lower effective concentration.
-
Purity: The purity of the compound batch could be lower than specified.
-
-
Experimental Conditions:
-
Concentration and Incubation Time: The concentration used might be too low, or the incubation time may be insufficient to observe an effect.
-
Cell Density: High cell density can sometimes reduce the effective concentration of the inhibitor per cell.
-
Serum Presence: Components in the serum of the cell culture medium can bind to the inhibitor, reducing its bioavailability.
-
-
Cell Line-Specific Factors:
-
Low Icmt Expression/Activity: The chosen cell line may have low endogenous levels of Icmt activity, making it less sensitive to inhibition.
-
Compensatory Mechanisms: The cells might have active compensatory signaling pathways that bypass the effects of Icmt inhibition.
-
Efflux Pumps: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
-
Assay Readout:
-
Incorrect Downstream Marker: The chosen readout (e.g., a specific phosphorylated protein) may not be a sensitive marker of Icmt inhibition in your specific cell model.
-
Timing of Readout: The time point chosen for measuring the effect might be too early or too late to capture the biological response.
-
Troubleshooting Workflow
If you are not observing the expected effect, follow this systematic troubleshooting workflow to identify the potential issue.
Caption: A step-by-step workflow for troubleshooting experiments where this compound does not show the expected inhibitory effect.
Quantitative Data Summary
The following table summarizes key quantitative data for Icmt inhibitors. Note that specific data for this compound can be limited in the public domain, and values may vary significantly between different cell lines and assay conditions.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay Potency (Example) | Reference |
| This compound | Icmt | ~7 nM | Varies by cell line | |
| Cysmethynil | Icmt | ~33 nM | 2.5 µM (A549 cells) | |
| UCM-1336 | Icmt | ~2.6 nM | 10 µM (Panc-1 cells) |
Note: Cell-based assay potency is highly dependent on the cell line, incubation time, and endpoint measured. The values provided are examples and may not be representative of all experimental systems.
Signaling Pathway and Experimental Protocol
Icmt Signaling Pathway
The diagram below illustrates the role of Icmt in the post-translational modification of Ras, a key target of this compound's inhibitory action.
Caption: The role of Icmt in the post-translational modification of Ras and its inhibition by this compound.
General Experimental Protocol for Cell-Based Assays
This protocol provides a general framework. It should be optimized for your specific cell line and experimental goals.
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
On the day of the experiment, create serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations.
-
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Inhibitor Treatment:
-
Remove the old medium and replace it with a fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
To test for serum interference, consider running parallel experiments in a low-serum (e.g., 0.5-1%) medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). This should be determined based on the time required to observe the downstream effect.
-
-
Assay Readout:
-
Choose a readout that is a direct and sensitive measure of Icmt inhibition.
-
Western Blot: A good proximal readout is to assess the localization of Ras. After treatment, perform subcellular fractionation and run a Western blot for Ras on both the membrane and cytosolic fractions. A successful inhibition should show a decrease in membrane-associated Ras and an increase in cytosolic Ras.
-
Proliferation/Viability Assay: Use assays like MTT, MTS, or CellTiter-Glo to measure cell viability. Be aware that effects on proliferation may require longer incubation times.
-
Downstream Signaling: Measure the phosphorylation status of downstream effectors of Ras, such as ERK or AKT, via Western blot or ELISA.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
For dose-response experiments, plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Technical Support Center: Icmt-IN-9 In Vitro Efficacy
Welcome to the technical support center for Icmt-IN-9. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. This modification, known as carboxyl methylation, is crucial for the proper localization and function of these proteins, many of which are key signaling molecules. Prominent substrates of ICMT include members of the Ras and Rho superfamilies of small GTPases. By inhibiting ICMT, this compound can disrupt the signaling pathways regulated by these proteins, which are often implicated in cancer cell proliferation, survival, and migration.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has been reported as a potent inhibitor of ICMT with an IC50 value of 0.16 μM in biochemical assays. The cellular potency can vary depending on the cell line and experimental conditions.
Q3: What are the expected downstream effects of Icmt inhibition by this compound?
A3: Inhibition of ICMT by this compound is expected to disrupt the function of Ras and Rho GTPases. This can lead to a variety of downstream cellular effects, including:
-
Reduced cell proliferation: Disruption of Ras-mediated signaling through pathways like MAPK and PI3K/Akt can lead to cell cycle arrest.
-
Induction of apoptosis: Inhibition of survival signals can trigger programmed cell death.
-
Altered cell migration and cytoskeleton dynamics: Interference with RhoA signaling can affect the organization of the actin cytoskeleton.
-
Induction of the unfolded protein response (UPR): Some studies have linked ICMT inhibition to stress in the endoplasmic reticulum and activation of the UPR.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity | Inhibitor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in your assay medium is low (typically <1%) to avoid solvent-induced artifacts. - Visually inspect for any precipitation after dilution into aqueous buffers. |
| Inhibitor Stability: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, presence of certain media components). | - Prepare fresh dilutions of this compound for each experiment. - Minimize the time the inhibitor spends in aqueous solutions before being added to the assay. - Consider performing a stability study of the compound in your specific assay medium. | |
| Incorrect Assay Conditions: The pH, temperature, or buffer components of your assay may not be optimal for this compound activity. | - Ensure the pH of your assay buffer is within the optimal range for both the enzyme and the inhibitor. - Maintain a consistent temperature throughout the experiment. - Verify that your buffer does not contain components that may interfere with the inhibitor's activity. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor or other reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents where possible to minimize well-to-well variation. |
| Cell Seeding Density: Inconsistent number of cells seeded in each well for cell-based assays. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette or an automated cell seeder for better consistency. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell growth. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Unexpected cellular effects or toxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets. | - Perform a dose-response curve to determine the optimal concentration range for specific ICMT inhibition. - Use the lowest effective concentration of the inhibitor. - Consider using a structurally unrelated ICMT inhibitor as a control to confirm that the observed effects are due to ICMT inhibition. |
| Solvent Toxicity: The organic solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | - Include a vehicle control (cells treated with the same concentration of the solvent without the inhibitor) in all experiments. - Ensure the final solvent concentration is below the toxic threshold for your specific cell line. |
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various Icmt inhibitors. Data for this compound is highlighted.
| Inhibitor | Assay Type | Cell Line / Enzyme Source | IC50 / Effect |
| This compound | Biochemical Assay | ICMT | 0.16 μM |
| Cysmethynil | Biochemical Assay | Icmt | Ki = 2.39 µM, Ki* = 0.14 µM |
| Cysmethynil | Cell Viability | Pancreatic Cancer Cell Lines (MiaPaCa2, AsPC-1) | ~20-30 µM |
| UCM-13207 | Biochemical Assay | Human ICMT | 1.4 µM |
| C75 | Biochemical Assay | ICMT | 0.5 µM |
Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: In Vitro Icmt Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol is a general guideline for a scintillation proximity assay (SPA) to measure the enzymatic activity of ICMT and the inhibitory potential of this compound.
Materials:
-
Recombinant human ICMT
-
Biotinylated farnesyl-L-cysteine (substrate)
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) (methyl donor)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ICMT in assay buffer to the desired concentration.
-
Prepare a solution of biotinylated farnesyl-L-cysteine and ³H-SAM in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant ICMT
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate/³H-SAM solution to each well to start the enzymatic reaction.
-
-
Stop Reaction and Add SPA Beads:
-
After a defined incubation period (e.g., 60 minutes) at 37°C, add streptavidin-coated SPA beads to each well. The biotinylated substrate will bind to the beads.
-
-
Signal Detection:
-
Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity using a scintillation counter. The proximity of the ³H-methyl group to the scintillant in the beads upon enzymatic transfer will generate a signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Icmt Signaling Pathway
Caption: this compound inhibits the methylation of Ras and RhoA, disrupting downstream signaling pathways.
Experimental Workflow for this compound In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of this compound using a cell-based assay.
Logical Relationship for Troubleshooting Low Inhibitor Activity
Caption: Troubleshooting flowchart for addressing low efficacy of this compound in vitro.
potential off-target effects of Icmt-IN-9
Disclaimer: As of November 2025, publicly available information regarding the specific off-target effects, selectivity profile, and comprehensive safety studies of Icmt-IN-9 is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of kinase inhibitor profiling and potential off-target liabilities of small molecule inhibitors. The experimental protocols and data presented are illustrative examples and should not be considered as actual results for this compound. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling and safety assessments.
Troubleshooting Guide: Unexpected Phenotypes or Off-Target Effects
Researchers using this compound in their experiments may encounter unexpected cellular phenotypes or results that deviate from the expected on-target effects of Isoprenylcysteine carboxyl methyltransferase (ICMT) inhibition. This guide provides a structured approach to troubleshoot such observations, focusing on the potential for off-target activities.
Question: My cells treated with this compound exhibit a phenotype that is not consistent with known functions of ICMT. How can I determine if this is an off-target effect?
Answer:
-
Literature Review: Conduct a thorough search for any published data on the selectivity of this compound or structurally related compounds. While specific data for this compound is currently scarce, analogs may have known off-target interactions that could provide clues.
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. If the EC50 for the unexpected phenotype is significantly different from the IC50 for ICMT inhibition (0.16 µM), it may suggest an off-target effect.
-
Use of Structurally Unrelated ICMT Inhibitors: If available, test other potent and specific ICMT inhibitors with different chemical scaffolds. If these inhibitors do not reproduce the unexpected phenotype at concentrations where they effectively inhibit ICMT, it strengthens the hypothesis of an this compound-specific off-target effect.
-
Rescue Experiments: If you hypothesize a specific off-target, attempt to rescue the phenotype by overexpressing the wild-type off-target protein or by using a known activator of the affected pathway.
-
Direct Target Engagement and Selectivity Profiling: The most definitive way to identify off-target effects is through comprehensive selectivity profiling.
-
Kinase Panel Screening: Submit this compound for screening against a broad panel of kinases (e.g., a 400+ kinase panel). This will provide quantitative data (IC50 or Ki values) on its activity against a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context, providing insights into which proteins this compound binds to within the cell.
-
Illustrative Workflow for Investigating Off-Target Effects
Technical Support Center: Icmt-IN-9 and Related Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icmt-IN-9, a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Given the limited publicly available data on this compound, this guide also incorporates information on general best practices for handling small molecule inhibitors in cell culture and draws upon data from structurally related Icmt inhibitors where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of certain proteins, including many small GTPases like Ras. This modification, known as carboxymethylation, is the final step in a series of modifications called prenylation. By inhibiting Icmt, this compound prevents the carboxymethylation of these proteins, which can impair their proper localization to the cell membrane and subsequent signaling activity. This disruption of key signaling pathways is thought to underlie its effects on cell processes.
Q2: What are the expected physicochemical properties of this compound?
| Property | Inferred Value (based on Icmt-IN-29) | Implication for Cell Culture |
| Molecular Formula | C₂₀H₂₇NO₂S | - |
| Molecular Weight | 345.5 g/mol | Standard for small molecule inhibitors. |
| Predicted logP (XLogP3-AA) | 4.7 | High hydrophobicity; may indicate low aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 4 | Moderate potential for hydrogen bonding. |
Data for Icmt-IN-29 obtained from PubChem.
The high predicted logP suggests that this compound is likely to be hydrophobic and may have poor solubility in aqueous solutions like cell culture medium. Therefore, careful consideration of the solvent used for stock solutions and the final concentration in the medium is crucial to avoid precipitation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Given its predicted hydrophobicity, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound in cell culture medium. 2. Precipitation of this compound in the medium. 3. Incorrect dosage or concentration. | 1. Assess the stability of this compound in your specific cell culture medium (see Experimental Protocol 1). Consider reducing the incubation time or replenishing the medium with fresh inhibitor more frequently.2. Visually inspect the medium for any precipitate after adding this compound. Determine the solubility limit in your medium (see Experimental Protocol 2). Prepare a fresh, lower concentration working solution if needed.3. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| High variability between replicate experiments. | 1. Inconsistent inhibitor concentration due to precipitation or adsorption. 2. Cell health and density variations. | 1. Ensure complete dissolution of the stock solution before diluting into the medium. Pre-warm the medium before adding the inhibitor. Consider using low-binding microplates.2. Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Unexpected or off-target effects. | 1. High concentrations of the inhibitor leading to non-specific interactions. 2. DMSO toxicity. | 1. Use the lowest effective concentration of this compound as determined by a dose-response curve. Include appropriate positive and negative controls in your experiment.2. Ensure the final DMSO concentration is below cytotoxic levels for your specific cell line. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for LC-MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile, low-binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
To precipitate proteins, add 3 volumes of cold acetonitrile to the medium aliquot.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC or LC-MS analysis.
-
Analyze the concentration of the parent this compound compound at each time point.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Protocol 2: Determination of this compound Solubility in Cell Culture Medium
This protocol helps determine the kinetic solubility of this compound in your cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium of interest
-
96-well plate (clear bottom)
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add the cell culture medium.
-
Add a small, equal volume of each this compound dilution (and a DMSO-only control) to the wells, ensuring the final DMSO concentration is consistent and non-toxic. This will create a range of final this compound concentrations in the medium.
-
Seal the plate and incubate at 37°C for a set period (e.g., 2 hours), allowing for equilibration.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The concentration at which a significant increase in absorbance/turbidity is observed indicates the approximate solubility limit of this compound in the medium under those conditions.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Caption: Troubleshooting decision tree for this compound experiments.
optimizing Icmt-IN-9 treatment time for apoptosis induction
Welcome to the technical support center for Icmt-IN-9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for apoptosis induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt). Icmt is a critical enzyme in the post-translational modification of small GTPases, including those of the Ras superfamily (e.g., KRAS, RHO). These modifications are essential for the proper subcellular localization and function of these proteins. By inhibiting Icmt, this compound disrupts the signaling pathways controlled by these GTPases, leading to the induction of apoptosis, particularly in cancer cells dependent on these pathways.
Q2: Which cell lines are sensitive to this compound?
A2: this compound has been shown to be effective in various cancer cell lines, with a particular sensitivity observed in those with KRAS mutations. For example, human colorectal carcinoma HCT116 cells, which harbor a KRAS G13D mutation, are sensitive to this compound-induced apoptosis.
Q3: What is a typical starting concentration and treatment time for this compound?
A3: A typical starting point for this compound is in the low micromolar range. For instance, a concentration of 1 µM has been used to induce apoptosis in HCT116 cells with a treatment time of 24 hours. However, the optimal concentration and treatment time can vary significantly depending on the cell line and experimental conditions. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis induction | Suboptimal this compound concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM) to determine the EC50 for your cell line. |
| Insufficient treatment time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for apoptosis induction. | |
| Cell line is resistant to this compound | Consider using a cell line known to be sensitive to Icmt inhibition (e.g., KRAS-mutant cancer cell lines). Alternatively, investigate the expression levels of Icmt and key downstream signaling proteins in your cell line. | |
| Incorrect assessment of apoptosis | Use multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage by Western blot) to confirm the results. | |
| High cell death at early time points | This compound concentration is too high | Reduce the concentration of this compound. Even a small decrease can have a significant impact on cell viability. |
| Off-target effects | While this compound is reported to be selective, high concentrations may lead to off-target effects. Lowering the concentration is the first step. If the issue persists, consider validating the on-target effect by Icmt knockdown. | |
| Inconsistent results between experiments | Variability in cell culture conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. |
| This compound solution degradation | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Mutation Status | Effective Concentration | Treatment Time (hours) | Observed Effect |
| HCT116 | KRAS G13D | 1 µM | 24 | Induction of apoptosis |
Note: This table is based on currently available data and should be used as a starting point for experimental design.
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis Induction by Annexin V/PI Staining
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 2: Western Blot Analysis of Apoptosis Markers
-
Cell Treatment and Lysis: Following treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound treatment time.
Technical Support Center: Overcoming Resistance to Icmt-IN-9 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Icmt-IN-9, a potent inhibitor of Isoprenylcysteine carboxylmethyltransferase (Icmt). The information provided is based on studies with established Icmt inhibitors, such as cysmethynil and its derivatives, and is intended to serve as a comprehensive resource for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Isoprenylcysteine carboxylmethyltransferase (Icmt), the enzyme that catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1][2] This final methylation step is critical for the proper subcellular localization and function of these proteins.[3] By inhibiting Icmt, this compound prevents the proper membrane association of proteins like Ras, leading to their mislocalization and subsequent inactivation of downstream pro-survival signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways.[2][4] This disruption of oncogenic signaling can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][5][6]
Q2: Which cancer types are expected to be sensitive to this compound?
A2: Cancers driven by mutations in genes encoding for proteins that undergo C-terminal prenylation are predicted to be most sensitive to this compound. This includes a wide range of solid tumors with high frequencies of RAS mutations, such as pancreatic, colorectal, and non-small cell lung cancers. Additionally, cancers with activated Ras signaling due to upstream mutations (e.g., in receptor tyrosine kinases) may also be susceptible. Sensitivity has been observed in various cancer cell lines, including those from prostate, liver, and breast cancers.[3]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are under investigation, resistance to Icmt inhibitors, in general, can be categorized as either intrinsic (pre-existing) or acquired (developed during treatment). Potential mechanisms include:
-
Alterations in Downstream Signaling Pathways: Cancer cells may develop bypass mechanisms by upregulating parallel survival pathways that are independent of Ras signaling.
-
Target Enzyme Modification: Mutations in the ICMT gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Drug Efflux: Increased expression of multidrug resistance pumps, such as P-glycoprotein, could lead to the active removal of this compound from the cancer cells.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolic processes to compensate for the effects of Icmt inhibition.
-
Autophagy-Mediated Survival: While Icmt inhibition can induce autophagic cell death, in some contexts, autophagy may act as a survival mechanism, allowing cells to withstand the stress induced by the inhibitor.
Q4: How can resistance to this compound be overcome?
A4: The most promising strategy to overcome resistance to Icmt inhibitors is through combination therapy. By targeting multiple nodes in a cancer cell's survival network, combination therapies can prevent or overcome the emergence of resistance. Synergistic effects have been observed when combining Icmt inhibitors with:
-
EGFR Inhibitors (e.g., Gefitinib): In non-small cell lung cancer models, particularly those with acquired resistance to EGFR inhibitors, the addition of an Icmt inhibitor can restore sensitivity.[7]
-
Bcr-Abl Tyrosine Kinase Inhibitors (e.g., Imatinib): In chronic myeloid leukemia (CML) cells, including those with imatinib resistance, an Icmt inhibitor can enhance the apoptotic effect of the TKI.
-
PARP Inhibitors: Inhibition of Icmt may induce a "BRCA-like" state in breast cancer cells, making them more susceptible to PARP inhibitors.[8]
-
Chemotherapeutic Agents: Icmt inhibition has been shown to augment the efficacy of standard chemotherapies in ovarian cancer models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for this compound in a new cell line. | Intrinsic Resistance: The cell line may have inherent resistance mechanisms, such as low dependence on the Ras pathway or pre-existing activation of bypass signaling pathways. | 1. Western Blot Analysis: Check the baseline activation status of key signaling proteins (e.g., p-ERK, p-AKT).2. Gene Expression Analysis: Assess the expression levels of ICMT and genes for drug efflux pumps.3. Combination Screening: Test this compound in combination with other targeted agents based on the cell line's molecular profile. |
| Loss of this compound efficacy over time in long-term cultures. | Acquired Resistance: Cells may have developed resistance through genetic or epigenetic changes during continuous exposure to the inhibitor. | 1. Develop Resistant Cell Line: Gradually increase the concentration of this compound over several passages to isolate a resistant population.2. Comparative Analysis: Perform a multi-omics comparison (genomics, transcriptomics, proteomics) of the sensitive parental and the resistant cell lines to identify the resistance mechanism.3. Test Combination Therapies: Evaluate the efficacy of the combination strategies mentioned in the FAQs in the resistant cell line. |
| Inconsistent results in cell viability assays. | Experimental Variability: Inconsistent cell seeding density, variations in drug concentration, or issues with the assay protocol can lead to unreliable data. | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.2. Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.3. Optimize Incubation Time: Determine the optimal drug incubation time for your specific cell line.4. Include Proper Controls: Always include vehicle-only (e.g., DMSO) and untreated controls. |
| No observable change in Ras localization after this compound treatment. | 1. Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient to inhibit Icmt effectively.2. Antibody Issues: The antibody used for immunofluorescence may not be specific or sensitive enough.3. Cell Line Specifics: The dynamics of Ras trafficking may vary between cell lines. | 1. Dose-Response and Time-Course: Perform a dose-response and time-course experiment to determine the optimal conditions for observing Ras mislocalization.2. Validate Antibody: Use a well-validated antibody for Ras and include positive and negative controls.3. Alternative Methods: Consider cell fractionation followed by western blotting as an alternative method to assess Ras localization. |
Quantitative Data Summary
Table 1: IC50 Values of Icmt Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Icmt Inhibitor | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Cysmethynil | 2.4 | [5] |
| HepG2 | Liver Cancer | Compound 8.12 | 0.5 | [3] |
| A549 | Non-Small Cell Lung Cancer | Compound 8.12 | 1.2 | [3] |
| U87 | Glioblastoma | Compound 8.12 | 0.8 | [3] |
| MCF-7 | Breast Cancer | JAN (Icmt Inhibitor) | 9.7 | [2] |
| MDA-MB-231 | Breast Cancer | JAN (Icmt Inhibitor) | 8.8 | [2] |
Table 2: Synergistic Effects of Icmt Inhibitors in Combination Therapies
| Cancer Type | Icmt Inhibitor | Combination Agent | Effect | Quantitative Measure | Reference |
| Non-Small Cell Lung Cancer | Compound 8.12 | Gefitinib (EGFRi) | Synergistic growth inhibition | Combination Index < 1 | [3] |
| Chronic Myeloid Leukemia | Cysmethynil | Imatinib (Bcr-Abl TKI) | Synergistic induction of apoptosis | Increased apoptosis vs. single agents | |
| Breast Cancer | Cysmethynil | Niraparib (PARP inhibitor) | Synergistic tumor growth inhibition | Significant reduction in tumor volume in vivo | [8] |
| Cervical Cancer | Cysmethynil | Paclitaxel / Doxorubicin | Sensitization to chemotherapy | Decreased tumor size in xenografts | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTS/MTT) for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9][10][11]
-
For MTT assays, add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK) and markers of autophagy (LC3).
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, LC3B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The conversion of LC3-I to LC3-II (a lower molecular weight band) is indicative of autophagy induction.[12]
-
3. Immunofluorescence for Ras Localization
-
Objective: To visualize the effect of this compound on the subcellular localization of Ras.
-
Procedure:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for a Ras isoform (e.g., Pan-Ras).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence or confocal microscope. In untreated cells, Ras should be predominantly localized to the plasma membrane, while this compound treatment is expected to cause a more diffuse, cytosolic localization.
-
4. Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Allow the cells to adhere, and then treat them with various concentrations of this compound.
-
Incubate the plates for 1-3 weeks, replacing the medium with fresh medium containing the inhibitor every few days.
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with a solution like methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Wash away the excess stain, and count the number of colonies (typically defined as a cluster of ≥50 cells).[13][14][15]
-
Visualizations
Caption: Simplified Icmt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing cancer cell sensitivity to this compound.
Caption: Hypothetical resistance mechanism via a bypass signaling pathway.
References
- 1. Cysmethynil - Wikipedia [en.wikipedia.org]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capmatinib and gefitinib combination therapy: will EGFR-mutated MET-dysregulated NSCLC “capitulate”? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Clonogenic Assay [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. agilent.com [agilent.com]
minimizing Icmt-IN-9 cytotoxicity in normal cells
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Icmt-IN-9, focusing on its mechanism, experimental application, and strategies to ensure minimal cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme isoprenylcysteine carboxylmethyltransferase (Icmt). Icmt performs the final step in the post-translational modification of proteins that have a C-terminal "CaaX" motif, including the oncogenic RAS proteins (KRAS, NRAS, HRAS). This final methylation step is critical for the proper localization of RAS to the plasma membrane. By inhibiting Icmt, this compound prevents this methylation, causing RAS proteins to be mislocalized to endomembranes, such as the endoplasmic reticulum and Golgi apparatus. This mislocalization prevents RAS from engaging with its downstream effectors, thereby inhibiting oncogenic signaling pathways like the MAPK and PI3K/AKT pathways.
Q2: Why does this compound exhibit minimal cytotoxicity in normal cells?
A2: The reduced toxicity of this compound in normal, non-cancerous cells is attributed to its high selectivity and the concept of oncogene addiction. Many cancer cells, particularly those with RAS mutations, are highly dependent on sustained RAS signaling for their survival and proliferation. By disrupting this critical pathway, this compound induces a potent cytotoxic effect in these "addicted" cells. In contrast, normal cells are not as reliant on a single signaling pathway and possess more robust and redundant signaling networks, making them less sensitive to the inhibition of Icmt. This results in a wide therapeutic window, as demonstrated by significantly higher IC50 values in normal cells compared to cancer cells. For instance, the IC50 for the non-cancerous colon epithelial cell line NCM-460 is greater than 50 µM, while it is in the nanomolar to low micromolar range for various cancer cell lines.
Q3: What is the primary strategy to minimize this compound cytotoxicity in normal cell lines during experiments?
A3: The most critical strategy is to use an appropriate concentration range based on the differential sensitivity between your target cancer cells and normal control cells. It is essential to perform a dose-response curve to determine the IC50 values for all cell lines used in your experiments. For your normal cell line, you should aim to use a concentration that is well below its IC50 value but is still effective against your cancer cell line. Given its high selectivity, it is often possible to find a concentration that potently inhibits cancer cell growth with little to no effect on normal cell viability.
Troubleshooting Guide
Problem: I am observing higher-than-expected cytotoxicity in my normal control cell line.
| Potential Cause | Recommended Solution |
| Concentration Too High | The concentration of this compound may be in the toxic range for your specific normal cell line. Every cell line can have a different sensitivity. Solution: Perform a full dose-response experiment (e.g., from 1 nM to 100 µM) to accurately determine the IC50 for your normal cells. Use a concentration well below this value for future experiments. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High final concentrations of DMSO (>0.5%) can be toxic to cells. Solution: Ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions (including vehicle controls) and is kept at a low, non-toxic level (typically ≤0.1%). |
| Extended Exposure Time | Continuous exposure over very long periods may lead to off-target effects or nutrient depletion that can be exacerbated by the inhibitor. Solution: Evaluate if a shorter exposure time is sufficient to achieve the desired effect in cancer cells while minimizing the impact on normal cells. Consider a time-course experiment. |
| Compound Instability/Precipitation | The inhibitor may be precipitating out of solution at the concentration used, leading to inconsistent results and potential non-specific toxicity. Solution: Visually inspect the media for any precipitate after adding the compound. Prepare fresh stock solutions and ensure the final concentration does not exceed its solubility limit in the culture medium. |
Problem: My experimental results with this compound are inconsistent or not reproducible.
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | This compound stock solutions may degrade with improper storage or multiple freeze-thaw cycles. Solution: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stocks at -80°C and protect them from light. Prepare fresh dilutions for each experiment. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Solution: Be consistent with the percentage of FBS used in your experiments. If you suspect high protein binding, consider reducing the serum concentration during the treatment period, but first, confirm that this does not adversely affect cell health. |
| Inconsistent Cell Culture | Variations in cell passage number, seeding density, or overall cell health can significantly impact results. Solution: Use cells within a consistent, low passage number range. Ensure uniform cell seeding and allow cells to adhere and resume logarithmic growth before adding the inhibitor. |
Quantitative Data: this compound Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines and a non-cancerous human cell line.
| Cell Line | Cell Type / Cancer Type | IC50 (µM) |
| NCM-460 | Non-cancerous Colon Epithelial | > 50 |
| HCT-116 | Colorectal Carcinoma | 0.240 |
| SW-620 | Colorectal Adenocarcinoma | 0.150 |
| HT-29 | Colorectal Adenocarcinoma | 0.200 |
| DLD-1 | Colorectal Adenocarcinoma | 0.150 |
| A-549 | Lung Carcinoma | 0.120 |
| H-460 | Large Cell Lung Cancer | 0.080 |
| MIA PaCa-2 | Pancreatic Cancer | 0.090 |
| PANC-1 | Pancreatic Cancer | 0.090 |
Detailed Experimental Protocol
Protocol: Measuring Cell Viability via Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol provides a framework for assessing the cytotoxic effects of this compound.
1. Materials
-
This compound powder
-
Anhydrous DMSO
-
Cell lines of interest (e.g., NCM-460 and a cancer cell line)
-
Complete cell culture medium (with appropriate serum and supplements)
-
Sterile, opaque-walled 96-well microplates (suitable for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
2. Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM): Carefully weigh the this compound powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution. For example, dissolve 5.5 mg of this compound (MW: 550.7 g/mol ) in 1 mL of DMSO for a 10 mM stock. Mix thoroughly by vortexing. Store in single-use aliquots at -80°C.
-
Assay Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions just before use. Equilibrate it to room temperature.
3. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 2,000-5,000 cells per well, optimize for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete culture medium. For a 10-point dose-response curve, you might prepare 2X final concentrations ranging from 100 µM down to 1 nM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "no cells" control (medium only, for background luminescence).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no cells control) from all other readings.
-
Normalize the data by expressing the readings from treated wells as a percentage of the average reading from the vehicle control wells (% Viability = (Treated Luminescence / Vehicle Luminescence) * 100).
-
Use a suitable software (e.g., GraphPad Prism) to plot the % Viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Disruption by this compound
Caption: Mechanism of this compound action, leading to RAS mislocalization and inhibition of downstream signaling.
Experimental Workflow for Cytotoxicity Assessment
Caption: Step-by-step workflow for determining the IC50 of this compound in cell culture.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity in normal cell lines.
Validation & Comparative
A Comparative Guide to the Potency of Icmt-IN-9 and Other Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target, particularly in the context of cancers driven by Ras mutations. ICMT catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif, a process critical for the proper localization and function of key signaling proteins like Ras. Inhibition of ICMT disrupts these signaling pathways, leading to anti-proliferative effects in cancer cells. This guide provides a comparative analysis of the potency of a novel inhibitor, Icmt-IN-9, alongside other well-characterized ICMT inhibitors, supported by experimental data and detailed methodologies.
Potency Comparison of ICMT Inhibitors
The potency of enzyme inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and other notable ICMT inhibitors.
| Inhibitor | IC50 (µM) | Target | Notes |
| This compound | 0.16[1] | ICMT | Also referred to as compound 47. |
| Icmt-IN-28 | 0.008 | ICMT | A highly potent inhibitor. |
| Icmt-IN-38 | 0.049 | ICMT | |
| Cysmethynil | 2.4[2] | ICMT | A well-characterized, indole-based ICMT inhibitor. |
| UCM-1336 | 2[3] | ICMT | A potent inhibitor that induces mislocalization of endogenous Ras. |
| C75 | 0.5 | ICMT | A potent, specific, and cell-permeable inhibitor. |
| UCM-13207 | 1.4 | ICMT | Also known as compound 21. |
Experimental Protocols
The determination of IC50 values is highly dependent on the experimental conditions. Below are detailed methodologies for key experiments cited in the comparison of ICMT inhibitors.
In Vitro ICMT Enzyme Inhibition Assay (General Protocol)
This protocol outlines a common method for measuring the enzymatic activity of ICMT and determining the IC50 of inhibitors.
Materials:
-
Enzyme Source: Microsomal fractions prepared from cells overexpressing human ICMT.
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Methyl Donor: S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM).
-
Inhibitors: this compound and other compounds of interest, dissolved in DMSO.
-
Assay Buffer: Typically, a Tris-HCl or HEPES-based buffer at a physiological pH (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
-
Scintillation Cocktail and Scintillation Counter .
Workflow Diagram:
Caption: Workflow for a typical in vitro ICMT enzyme inhibition assay.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube or a well of a microplate, the ICMT-containing microsomal fraction is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C. A control reaction with DMSO (vehicle) instead of the inhibitor is also prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate mixture containing AFC and [³H]-SAM.
-
Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C, during which the enzyme catalyzes the transfer of the tritiated methyl group from [³H]-SAM to the AFC substrate.
-
Reaction Termination and Product Extraction: The reaction is stopped, often by the addition of an acid. The radiolabeled methylated product is then extracted using an organic solvent (e.g., ethyl acetate).
-
Quantification: The organic phase containing the radiolabeled product is transferred to a scintillation vial, the solvent is evaporated, and a scintillation cocktail is added. The amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the ICMT enzyme activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO-treated) sample. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ICMT Signaling Pathway
ICMT is the terminal enzyme in the CaaX processing pathway, which is essential for the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.
Caption: The Ras post-translational modification and signaling pathway.
The process begins in the cytosol where farnesyltransferase (FTase) attaches a farnesyl lipid group to the cysteine residue of the CaaX motif in the pro-Ras protein. The farnesylated Ras then translocates to the endoplasmic reticulum (ER) membrane. At the ER, the RCE1 enzyme proteolytically cleaves the terminal three amino acids (-AAX). Finally, ICMT catalyzes the methylation of the newly exposed farnesylated cysteine, using S-adenosyl methionine as a methyl donor. This final methylation step is crucial as it increases the hydrophobicity of the C-terminus, facilitating the proper anchoring of Ras to the plasma membrane. Once at the plasma membrane, Ras can be activated and subsequently trigger downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which regulate critical cellular processes including proliferation, survival, and differentiation.
ICMT inhibitors, such as this compound, block this final methylation step. This inhibition leads to the accumulation of unmethylated Ras, which is improperly localized and cannot efficiently activate downstream signaling pathways, ultimately leading to the desired anti-cancer effects.
References
Unveiling the Cellular Efficacy of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro activity of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors in various cancer cell lines. This document summarizes key experimental data, details the methodologies used, and visualizes the underlying signaling pathways to offer a comprehensive overview of these promising anti-cancer agents.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival.[1] By catalyzing the final methylation step in the processing of CaaX-motif containing proteins, Icmt facilitates their proper localization to the cell membrane and subsequent activation.[2] Inhibition of Icmt has emerged as a compelling strategy in cancer therapy, as it disrupts the function of key oncogenic drivers like Ras, regardless of their specific mutation status.[3][4] This guide focuses on the comparative activity of several Icmt inhibitors, providing a data-driven overview of their effects across different cancer cell lines.
Comparative Activity of Icmt Inhibitors
The anti-proliferative activity of Icmt inhibitors is commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values for the prototypical Icmt inhibitor, cysmethynil, and a more potent analog, UCM-1336.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3[5] |
| Cysmethynil | IMR-90 | Normal Fibroblast | 29.2[5] |
| Cysmethynil | PC3 | Prostate Cancer | Not specified, but shown to inhibit proliferation in a dose- and time-dependent manner[5] |
| UCM-1336 | Not specified | Not specified | 2[3][4][6] |
It is noteworthy that a novel amino-derivative of cysmethynil, referred to as compound 8.12, has been developed and reported to have superior physical properties and a marked improvement in efficacy compared to cysmethynil.[7] While specific IC50 values for a broad panel of cell lines for compound 8.12 were not found in the immediate search, its enhanced potency suggests it is a significant advancement in the development of Icmt inhibitors.[7]
Experimental Protocols
The determination of IC50 values and the elucidation of the mechanism of action of Icmt inhibitors rely on standardized experimental protocols. Below are detailed methodologies for key assays.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Icmt inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases of viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
Analysis of Signaling Pathways: Western Blotting for p-ERK and p-Akt
Western blotting is employed to detect changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, following treatment with Icmt inhibitors.
Protocol:
-
Cell Lysis: Treat cells with the Icmt inhibitor for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt as loading controls. This is typically done overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-ERK and p-Akt normalized to total ERK and Akt, respectively.
Signaling Pathways and Experimental Workflow
The inhibition of Icmt disrupts the proper functioning of Ras and other small GTPases, which in turn affects downstream signaling cascades crucial for cancer cell proliferation and survival. The two major pathways impacted are the MAPK/ERK and the PI3K/Akt pathways.
Caption: Icmt-mediated signaling pathways.
The diagram above illustrates how Icmt inhibitors block the methylation of Ras, thereby impeding the activation of both the MAPK/ERK and PI3K/Akt signaling pathways, which ultimately leads to a reduction in cancer cell proliferation and survival.
The general workflow for evaluating the cross-validation of an Icmt inhibitor's activity in different cell lines is depicted below.
References
- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor improves survival in ras-driven acute myeloid leukemia | DIGITAL.CSIC [digital.csic.es]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Icmt-IN-9
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of potent chemical compounds like Icmt-IN-9 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, spill management, and disposal plans, to foster a secure laboratory environment.
Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potent, hazardous compound. General precautions for handling enzyme inhibitors and cytotoxic agents should be strictly followed to minimize exposure risk. Always handle this compound within a designated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE required for handling this compound. This is based on the hierarchy of controls, where PPE is a crucial last line of defense.[2]
| Body Part | Equipment | Specification | Rationale |
| Hands | Double Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended for handling hazardous drugs.[2] |
| Eyes | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against splashes and airborne particles. |
| Body | Laboratory Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing. Should be removed before leaving the work area. |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Necessary when handling powders outside of a containment system to prevent inhalation.[3] |
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following table summarizes first aid measures.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and then wash with mild soap. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill Management and Disposal Plan
Proper spill management and waste disposal are crucial to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: Wear all recommended PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Use a suitable decontaminating solution to clean the spill area thoroughly.
-
Collect Waste: All cleanup materials must be collected in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly wash hands and any affected surfaces after cleanup.
Waste Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Waste should be segregated and stored in clearly labeled, sealed containers awaiting pickup by a licensed hazardous waste disposal company.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Infectious Waste Disposal Guidelines for New Mexico Dairies | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 10 - Hazardous Materials, Hazardous Waste, and Contamination | Caltrans [dot.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
